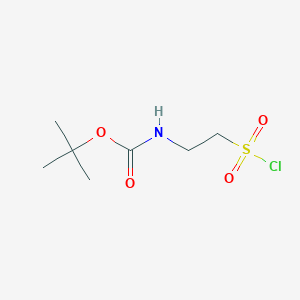
Formoxanthone A
Übersicht
Beschreibung
Formoxanthone A is an apoptosis-inducing compound that can significantly reduce the viability of HeLa cells at 25 μM . It may also have antibacterial and cytotoxic activities .
Synthesis Analysis
Formoxanthone A is a synthetic product with potential research and development risk . It has been isolated from the roots of Cratoxylum formosum .Molecular Structure Analysis
The molecular weight of Formoxanthone A is 394.42 and its formula is C23H22O6 . The structure of Formoxanthone A was established on the basis of analysis of spectroscopic evidence .Chemical Reactions Analysis
Formoxanthone A was isolated from the roots of Cratoxylum formosum as a result of a chemical investigation . Further details about its chemical reactions are not available in the retrieved information.Physical And Chemical Properties Analysis
Formoxanthone A appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It has a molecular weight of 394.42 and its formula is C23H22O6 .Wissenschaftliche Forschungsanwendungen
Antibacterial and Cytotoxic Properties
Formoxanthone A, isolated from the roots of Cratoxylum formosum, has shown promising antibacterial and cytotoxic activities. A study by Boonsri et al. (2006) identified formoxanthone A as one of the new xanthones with these potential health benefits. This research emphasizes the importance of formoxanthone A in the development of new antibacterial and anticancer therapies (Boonsri et al., 2006).
Crystal Structure Analysis
The molecular and crystal structures of formoxanthone A variants, such as Formoxanthone C, have been studied for their potential in various applications. Boonnak et al. (2015) conducted a detailed analysis of the crystal structure of Formoxanthone C, providing insights into its chemical properties and potential applications in drug design and development (Boonnak et al., 2015).
Antimalarial and Anticancer Applications
In a study by Laphookhieo et al. (2009), formoxanthone C, a compound related to formoxanthone A, demonstrated significant activity against the NCI-H187 cancer cell line and Plasmodium falciparum. This highlights its potential as an antimalarial and anticancer agent (Laphookhieo et al., 2009).
Potential in Treating Malignant Tumors
Recent research by Kaewpiboon et al. (2022) on formoxanthone C explored its role in inhibiting malignant tumor phenotypes in human lung cancer cells. This study suggests that formoxanthone A and its derivatives could be valuable in developing new treatments for malignant tumors (Kaewpiboon et al., 2022).
Reversing Anticancer Drug Resistance
Kaewpiboon et al. (2017) also investigated formoxanthone C's ability to reverse multidrug resistance in lung cancer cells. This study contributes to understanding how formoxanthone A could be used to enhance the effectiveness of existing cancer treatments (Kaewpiboon et al., 2017).
Zukünftige Richtungen
While Formoxanthone A has shown potential in inducing apoptosis and having antibacterial and cytotoxic activities , more comprehensive molecular investigations are required to establish its anticancer potential. Further studies are needed to elucidate Formoxanthone A’s pharmacokinetics and toxicity profiles to continue its progression through the drug development pipeline .
Eigenschaften
IUPAC Name |
7,9,12-trihydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-b]xanthen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O6/c1-11(2)5-6-13-15(24)10-16(25)17-18(26)14-9-12-7-8-23(3,4)29-20(12)19(27)22(14)28-21(13)17/h5,7-10,24-25,27H,6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJOUIWWNNDURW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=C4C(=C3)C=CC(O4)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Formoxanthone A | |
CAS RN |
869880-32-0 | |
| Record name | Formoxanthone A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869880320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FORMOXANTHONE A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV38JQN4MB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B161163.png)

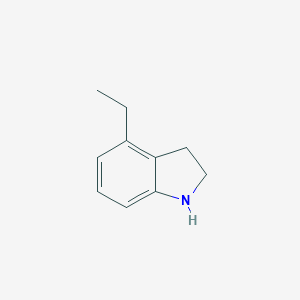
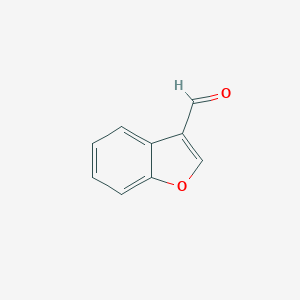

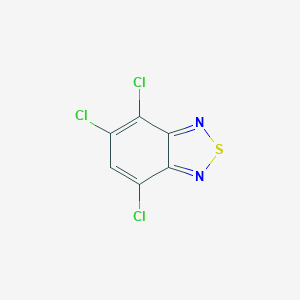


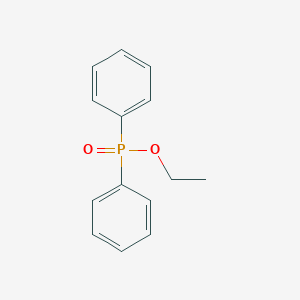
![Ethyl 4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoate](/img/structure/B161189.png)
